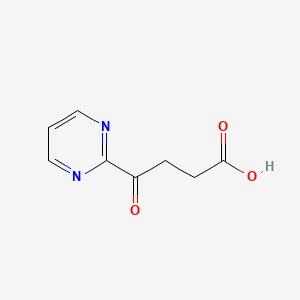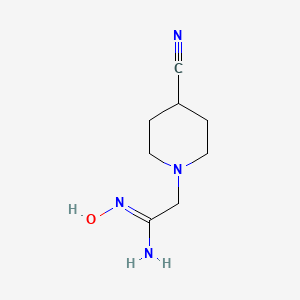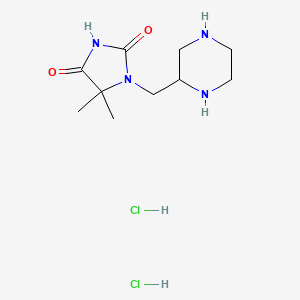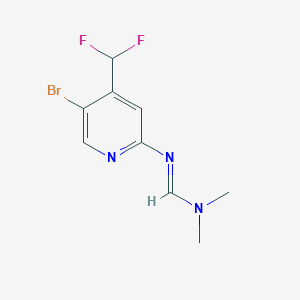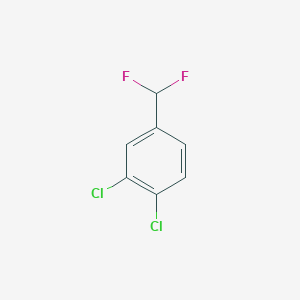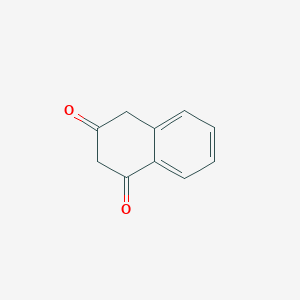
Naphthalene-1,3(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphthalene-1,3(2H,4H)-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 1,3-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the cyclization of 2-hydroxy-1-naphthaldehyde in the presence of a strong acid catalyst. This reaction proceeds through an intramolecular aldol condensation, resulting in the formation of the desired dione compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and high efficiency. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial production to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene-1,3(2H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be further oxidized to form naphthalene-1,2,3-trione using strong oxidizing agents.
Reduction: Reduction of this compound can yield 1,3-dihydroxynaphthalene or other partially reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Naphthalene-1,2,3-trione
Reduction: 1,3-dihydroxynaphthalene
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Naphthalene-1,3(2H,4H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of naphthalene-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.
The compound’s aromatic structure also allows it to participate in electron transfer reactions, which can be important in its role as an antioxidant or pro-oxidant, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1,3(2H,4H)-dione can be compared with other naphthalene derivatives, such as:
Naphthalene-1,2-dione: Similar in structure but with carbonyl groups at the 1 and 2 positions. It has different reactivity and applications.
Naphthalene-2,3-dione: Another isomer with carbonyl groups at the 2 and 3 positions, exhibiting distinct chemical properties.
Naphthalene-1,4-dione (1,4-naphthoquinone): Widely studied for its biological activities and used in the synthesis of various pharmaceuticals.
Eigenschaften
CAS-Nummer |
105801-86-3 |
|---|---|
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4H-naphthalene-1,3-dione |
InChI |
InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4H,5-6H2 |
InChI-Schlüssel |
KXXLCMPSLFIEEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CC(=O)C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)
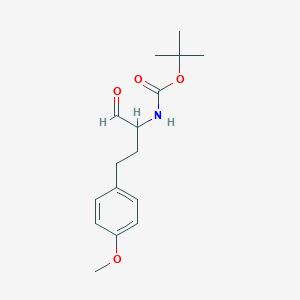
![4'-Isopropoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347900.png)
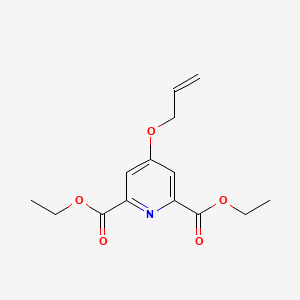



![2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13347943.png)

